Octadec-12-enoic acid
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Overview
Description
Octadec-12-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C18H34O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-12-enoic acid can be synthesized through various methods, including the oxidation of linoleic acid. One common method involves the use of enzymes such as cytochrome P450 monooxygenase (CYP) or Baeyer–Villiger monooxygenase (BVMO) to introduce hydroxyl functional groups and ester structures . These enzymes facilitate the oxidation of fatty acids derived from vegetable oils, such as linoleic acid, to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of fatty acids from natural sources such as vegetable oils. The process includes steps like solvent extraction, solid-phase extraction, and chromatographic techniques to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
Octadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy and epoxy derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated fatty acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as hydrogen gas. Enzymes like CYP and BVMO are also frequently employed to catalyze specific reactions .
Major Products Formed
Major products formed from these reactions include hydroxy fatty acids, epoxy fatty acids, and various functionalized derivatives that can serve as biopolymer building blocks .
Scientific Research Applications
Octadec-12-enoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of octadec-12-enoic acid involves its interaction with molecular targets such as TRPV1 receptors. Activation of these receptors enhances energy expenditure and upregulates genes related to brown adipocyte functions, including uncoupling protein 1 (UCP1) in white adipose tissue . This process contributes to the compound’s anti-obesity effects and its role in regulating energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octadec-12-enoic acid include:
Oleic acid (octadec-9-enoic acid): A monounsaturated fatty acid with a double bond at the 9th carbon position.
Linoleic acid (octadeca-9,12-dienoic acid): A polyunsaturated fatty acid with double bonds at the 9th and 12th carbon positions.
Vaccenic acid (octadec-11-enoic acid): A monounsaturated fatty acid with a double bond at the 11th carbon position.
Uniqueness
This compound is unique due to its specific double bond position at the 12th carbon, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with molecular targets in ways that other similar compounds may not .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-12-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20) |
InChI Key |
OXEDXHIBHVMDST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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